
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is a chemical compound with the CAS Number: 1512107-90-2 . It has a molecular weight of 206.29 and its IUPAC name is this compound . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4/c1-2-15(9-5-3-4-6-9)10-7-8-13-11(12)14-10/h7-9H,2-6H2,1H3,(H2,12,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.29 . It is stored at room temperature and is in the form of an oil .Aplicaciones Científicas De Investigación
Cell Cycle Regulation and Antiproliferative Agents A study conducted by Jing et al. (2018) on N2,N4-disubstituted pyrimidine-2,4-diamines revealed these compounds as effective CDK2/CDK9 inhibitors, showing significant antiproliferative activity against tumor cell lines, including triple-negative breast cancer (TNBC) cell line MDA-MB-231. These compounds were found to induce cell cycle arrest in the G2/M phase, highlighting their potential as antiproliferative agents (Jing et al., 2018).
Antibacterial Activities Research by Jiang et al. (2017) on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives discovered potent antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These findings suggest the role of such derivatives in combating bacterial infections, especially antibiotic-resistant strains (Jiang et al., 2017).
Antiviral and Antitumor Activities Hocková et al. (2003) explored the antiviral activities of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, finding them effective against retroviruses in cell culture. These findings underscore the potential of such compounds in antiviral therapy, particularly against human immunodeficiency virus (HIV) (Hocková et al., 2003).
Antimalarial Potential A study by Toviwek et al. (2021) on N2,N4-diphenylpyrimidine-2,4-diamines assessed their potential as kinase-targeted antimalarials. Compound 11 emerged as a potent anti-malarial with selectivity and solubility properties conducive to further development. This research highlights the potential of pyrimidine-2,4-diamines in malaria treatment (Toviwek et al., 2021).
Chemical Synthesis and Molecular Docking Vijayakumar et al. (2019) investigated N4, N4′-dibutyl-3,3′-diaminobenzidine for its spectroscopic properties and molecular docking capabilities. The study provides insights into the chemical synthesis and potential applications of these compounds in understanding molecular interactions and drug development (Vijayakumar et al., 2019).
Safety and Hazards
The safety information for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4-N-cyclopentyl-4-N-ethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-15(9-5-3-4-6-9)10-7-8-13-11(12)14-10/h7-9H,2-6H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGHXHLXMREDNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC1)C2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

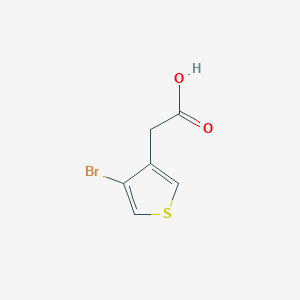
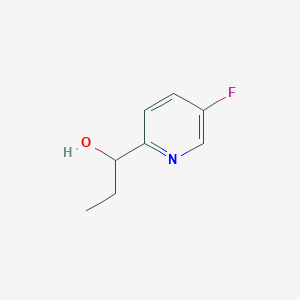


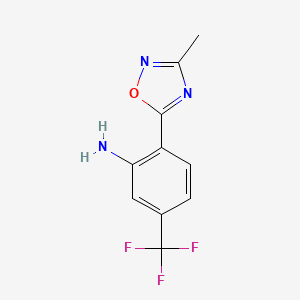
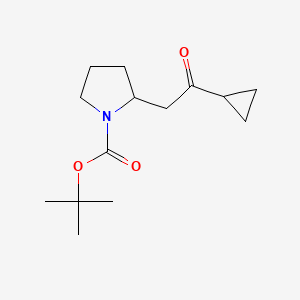
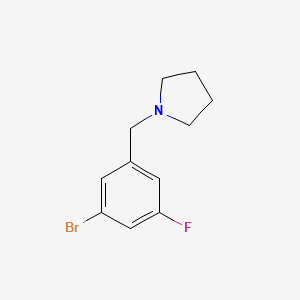
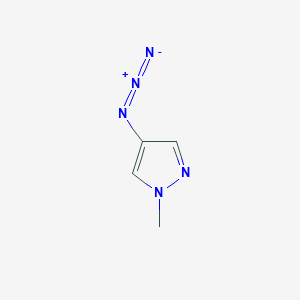
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

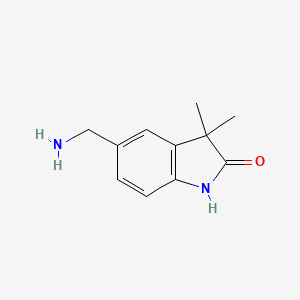
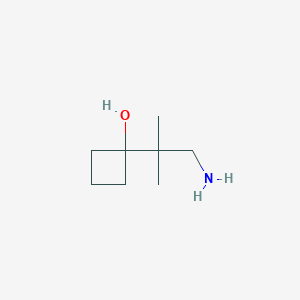

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)